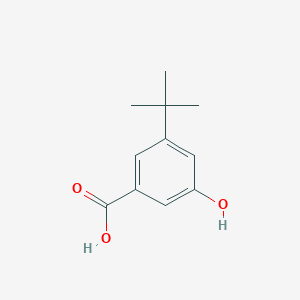

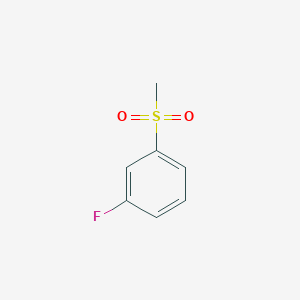

![molecular formula C7H5BrClN3 B1343044 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine CAS No. 529508-57-4](/img/structure/B1343044.png)

5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine

Descripción general

Descripción

The compound "5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine" is a heterocyclic molecule that belongs to the class of triazines, which are known for their diverse chemical properties and biological activities. Triazines are a group of nitrogen-containing heterocycles that have been extensively studied due to their potential applications in pharmaceuticals and agrochemicals. The specific structure of this compound suggests that it may have interesting reactivity due to the presence of both bromomethyl and chloro substituents on the pyrrolo-triazine core.

Synthesis Analysis

The synthesis of triazine derivatives often involves the interaction of various intermediates with reagents to furnish the desired triazine core. For instance, the synthesis of triazine derivatives from an intermediate such as 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine has been reported, where the intermediate reacts with hydrazonyl halides to produce a range of triazine derivatives . Although the specific synthesis of "5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine" is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The substitution pattern on the triazine ring can significantly influence the chemical behavior of these compounds. For example, the presence of a chloro substituent has been shown to allow for further functionalization, such as the transformation into amino, cyano, or alkinyloxy derivatives . The bromomethyl group in "5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine" would likely serve as a reactive site for further chemical transformations.

Chemical Reactions Analysis

Triazine derivatives exhibit a wide range of chemical reactivities. For example, 7-benzylpyrrolo[2,3-d][1,2,3]triazines have been shown to undergo nucleophilic displacements and other chemical transformations, leading to various substituted products . Similarly, 5-chloro-1,2,4-triazines can be converted into different derivatives through reactions with nucleophiles . The bromomethyl group in the compound of interest is expected to be a reactive site for nucleophilic substitution reactions, potentially leading to the formation of new carbon-nitrogen bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The presence of halogen atoms, such as chlorine and bromine, can impact the compound's polarity, solubility, and reactivity. Halogenated triazines are often used as intermediates in organic synthesis due to their ability to participate in various chemical reactions, including substitutions and cross-couplings . The specific physical properties of "5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine" would need to be determined experimentally, but it can be anticipated that the halogen substituents would make it a versatile intermediate for further chemical synthesis.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation in Cancer Research

5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. Structural variations in these compounds have shown potent cytotoxic activity, highlighting their potential in cancer research and therapy (Li et al., 2018).

Potential Antimicrobial and Antitumor Agents

Derivatives of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine have been prepared and primarily screened for their antimicrobial and antitumor activities. These derivatives are synthesized through various chemical reactions and hold promise as potential antimicrobial and antitumor agents (El-Moneim et al., 2015).

Applications in CNS, Antiinflammatory, and Analgesic Research

Compounds involving the pyrrolo[2,1-f][1,2,4]triazine structure are being tested for potential applications as CNS depressant, antiinflammatory, and analgesic agents. These compounds demonstrate the structural versatility and potential of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine in various therapeutic areas (Savelli et al., 1999).

Importance in Drug Production

The synthesis of pyrrolo[2,1-f][1,2,4]triazine is crucial in the production of the antiviral drug remdesivir. It is used as a regulatory starting material, emphasizing its importance in the pharmaceutical industry (Roy et al., 2021).

Role in VEGFR-2 and FGFR-1 Inhibition

Substituted pyrrolo[2,1-f][1,2,4]triazines have been identified as potent inhibitors of VEGFR-2 and FGFR-1, two critical growth factor receptors. These inhibitors have shown significant antitumor efficacy in preclinical studies, making them important candidates in cancer treatment (Borzilleri et al., 2005).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClN3/c8-3-5-1-2-12-6(5)7(9)10-4-11-12/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCNJTDTQXSPEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1CBr)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

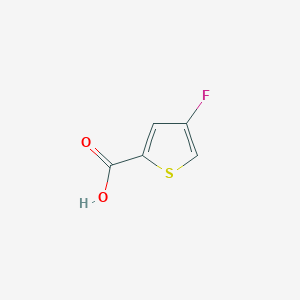

![5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1342964.png)

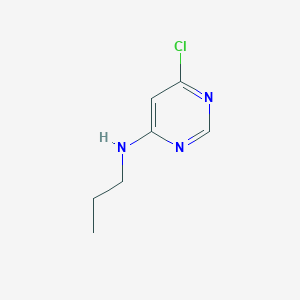

![[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1342974.png)

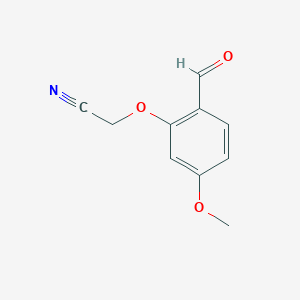

![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)